2-(2-bromo-4-methylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide
Overview
Description
2-(2-bromo-4-methylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo-substituted phenoxy group and a dimethoxy-substituted phenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide typically involves the following steps:
Bromination: The starting material, 4-methylphenol, undergoes bromination using bromine in the presence of a suitable catalyst to yield 2-bromo-4-methylphenol.
Etherification: 2-bromo-4-methylphenol is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form 2-(2-bromo-4-methylphenoxy)acetic acid.
Amidation: The final step involves the reaction of 2-(2-bromo-4-methylphenoxy)acetic acid with 3,5-dimethoxyaniline in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether under inert atmosphere.
Major Products
Nucleophilic Substitution: Formation of substituted phenoxyacetamides.
Oxidation: Formation of 2-(2-bromo-4-carboxyphenoxy)-N-(3,5-dimethoxyphenyl)acetamide.
Reduction: Formation of 2-(2-bromo-4-methylphenoxy)-N-(3,5-dimethoxyphenyl)ethylamine.
Scientific Research Applications
2-(2-bromo-4-methylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of novel polymers and materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and dimethoxy groups play a crucial role in binding to the active site of the target, leading to inhibition or activation of the target’s function. The acetamide moiety contributes to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-4-methylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide
- 2-(2-fluoro-4-methylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide
- 2-(2-iodo-4-methylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide
Uniqueness
2-(2-bromo-4-methylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide is unique due to the presence of the bromo group, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromo group enhances the compound’s ability to participate in nucleophilic substitution reactions and influences its binding affinity to molecular targets.
Properties
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4/c1-11-4-5-16(15(18)6-11)23-10-17(20)19-12-7-13(21-2)9-14(8-12)22-3/h4-9H,10H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOAOXWUFXWYLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)OC)OC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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